molecular formula C12H12ClNO2S B1322327 4-Benzenesulfonyl-phenylamine hydrochloride CAS No. 1185294-60-3

4-Benzenesulfonyl-phenylamine hydrochloride

Cat. No.: B1322327
CAS No.: 1185294-60-3
M. Wt: 269.75 g/mol
InChI Key: XWJLQRFZPCHKLB-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Data

¹H NMR (400 MHz, CDCl₃) :

  • Aromatic protons : Two doublets at δ 7.52–7.48 ppm (benzenesulfonyl ring) and δ 7.29–6.85 ppm (aniline ring).
  • Amino group (–NH₃⁺) : Broad signal at δ 4.21 ppm due to protonation.

¹³C NMR (101 MHz, CDCl₃) :

  • Sulfonyl-attached carbons : Quartet at δ 128.9–126.3 ppm (C–SO₂).
  • Aniline ring carbons : Signals at δ 147.4 ppm (C–NH₃⁺) and δ 117.4–112.5 ppm (aromatic C–H).

Infrared (IR) and Mass Spectrometric (MS) Profiles

IR (KBr, cm⁻¹) :

  • S=O stretches : Strong bands at 1345 (asymmetric) and 1155 (symmetric).
  • N–H stretches : Broad absorption at 3000–2800 cm⁻¹ (–NH₃⁺).

MS (ESI+) :

  • Molecular ion : m/z 269.02 [M+H]⁺.
  • Fragments : m/z 233.05 (loss of HCl), m/z 155.98 (benzenesulfonyl cation).

Crystallographic Studies and Conformational Analysis

X-ray Diffraction Patterns

Single-crystal X-ray diffraction (SC-XRD) reveals:

  • Crystal system : Monoclinic, space group P2₁/n.
  • Unit cell parameters : a = 15.84 Å, b = 5.33 Å, c = 8.58 Å, β = 101°.
  • Ionic packing : NH₃⁺ groups form hydrogen bonds with Cl⁻ ions (N–H···Cl = 3.17 Å).
Bond Angle Value (°)
C–S–O 106.2
Dihedral (C₆H₅–SO₂) 82.5

Computational Modeling of 3D Conformations

Density functional theory (DFT) at the B3LYP/6-311G(d,p) level predicts:

  • Optimal geometry : The benzenesulfonyl and aniline rings adopt a near-perpendicular arrangement (dihedral angle = 81.7°).
  • Electrostatic potential : Positive charge localized on NH₃⁺, negative charge on Cl⁻ and sulfonyl oxygens.

Key computational metrics :

  • HOMO-LUMO gap : 4.19 eV, indicating moderate stability.
  • NBO charges : Sulfonyl O atoms bear −0.52 e⁻, while NH₃⁺ carries +0.68 e⁻.

Properties

IUPAC Name

4-(benzenesulfonyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S.ClH/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11;/h1-9H,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJLQRFZPCHKLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzenesulfonyl-phenylamine hydrochloride typically involves the reaction of benzenesulfonyl chloride with phenylamine (aniline). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{C}_6\text{H}_5\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NH}\text{C}_6\text{H}_5 ]

The product is then converted to its hydrochloride salt by treatment with hydrochloric acid:

[ \text{C}_6\text{H}_5\text{SO}_2\text{NH}\text{C}_6\text{H}_5 + \text{HCl} \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NH}\text{C}_6\text{H}_5 \cdot \text{HCl} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and purification systems ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

4-Benzenesulfonyl-phenylamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring can yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Synthesis of Sulfonylurea Hypoglycemic Drugs

Overview
Sulfonylureas are a class of oral antidiabetic medications that stimulate insulin secretion from the pancreas. 4-Benzenesulfonyl-phenylamine hydrochloride serves as an important intermediate in the synthesis of several sulfonylurea derivatives, which are crucial for managing type 2 diabetes mellitus.

Key Compounds Synthesized
The synthesis process often involves this compound as a precursor for drugs such as:

  • Glipizide
  • Glimepiride
  • Gliquidone
  • Glibenclamide

These compounds are known to enhance insulin sensitivity and lower blood glucose levels effectively. The synthesis pathway typically includes acetylation, chlorosulfonation, and amination reactions, leading to high yields and reduced production costs due to the availability of raw materials .

Antiviral Applications

Antiviral Activity Against HIV
Recent studies have indicated that derivatives of this compound exhibit promising antiviral properties, particularly against HIV-1. Research has focused on modifying the structure of phenylalanine derivatives containing benzenesulfonamide moieties to enhance their efficacy as HIV capsid inhibitors.

Summary of Findings from Case Studies

Application AreaKey FindingsReferences
Diabetes Treatment Essential in synthesizing sulfonylureas; improves insulin secretion
HIV Antiviral Activity Derivatives show significant inhibition of HIV replication; dual-stage inhibition profile

Mechanism of Action

The mechanism of action of 4-Benzenesulfonyl-phenylamine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, affecting their activity and function. The compound can also participate in various biochemical pathways, influencing cellular processes and signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key distinctions between 4-benzenesulfonyl-phenylamine hydrochloride and structurally related compounds:

Table 1: Comparative Analysis of Benzenesulfonyl Derivatives

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Physical Properties Stability Applications
This compound Not specified C₁₂H₁₂ClNO₂S (inferred) ~285.75 (calculated) -SO₂-, -NH₂, HCl salt Likely crystalline, hygroscopic Stable under inert storage Pharmaceutical synthesis, enzyme studies
4-Methylsulphonylbenzylamine hydrochloride 98593-51-2 C₈H₁₁NO₂S·HCl 221.71 -SO₂CH₃, -CH₂NH₂, HCl salt Crystalline, stored at room temperature Stable in dry conditions Protease inhibition, organic synthesis
4-(2-Aminoethyl)benzenesulphonyl fluoride HCl 30827-99-7 C₈H₁₀FNO₂S·HCl 239.70 -SO₂F, -CH₂CH₂NH₂, HCl salt Beige crystals, bp 183°C Reacts with glass; releases HF Biochemical research (serine protease inhibitor)
4-(4-Methylphenoxy)benzylamine HCl 262862-66-8 C₁₄H₁₆ClNO 249.74 -O-C₆H₄-CH₃, -CH₂NH₂, HCl salt Solid, room-temperature storage Stable in inert atmosphere Intermediate in drug development

Key Findings:

Structural Variations: Sulfonyl vs. Sulfonyl Fluoride: The presence of a sulfonyl fluoride (-SO₂F) in 4-(2-aminoethyl)benzenesulphonyl fluoride HCl enhances its reactivity as a protease inhibitor but introduces hazards (e.g., HF release) . In contrast, 4-methylsulphonylbenzylamine HCl lacks fluoride, reducing corrosivity but limiting enzyme inhibition specificity . Amino Group Placement: 4-Methylsulphonylbenzylamine HCl features a benzylamine (-CH₂NH₂) group, offering better nucleophilicity than the ethylamine (-CH₂CH₂NH₂) in AEBSF, which may influence binding affinity in biochemical applications .

Physicochemical Properties :

  • Solubility : Hydrochloride salts generally exhibit high water solubility. AEBSF’s fluorine substituent may reduce polarity compared to 4-benzenesulfonyl-phenylamine derivatives .
  • Thermal Stability : AEBSF’s boiling point (183°C) suggests moderate thermal stability, while 4-methylsulphonylbenzylamine HCl requires room-temperature storage to prevent decomposition .

Hazard Profiles: AEBSF is classified as a skin corrosive (Category 1B) and strong HF release agent, necessitating stringent handling protocols .

Applications: AEBSF is widely used in biochemistry to irreversibly inhibit serine proteases, while 4-methylsulphonylbenzylamine HCl serves as a building block in drug synthesis (e.g., kinase inhibitors) .

Biological Activity

4-Benzenesulfonyl-phenylamine hydrochloride, with the molecular formula C12_{12}H11_{11}NO2_2S·HCl and a molecular weight of 269.75 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The synthesis of this compound typically involves the sulfonation of an aniline derivative followed by chlorination to yield the hydrochloride salt. The compound is characterized by its sulfonamide group, which is known to influence biological activity through various mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Research indicates that benzenesulfonamide derivatives can inhibit specific enzymes, such as carbonic anhydrases and certain kinases, which play crucial roles in cellular processes. This inhibition can lead to altered metabolic pathways and reduced cell proliferation.
  • Antiviral Activity : Studies have shown that compounds with similar structures exhibit antiviral properties. For instance, benzenesulfonamide-containing phenylalanine derivatives have been identified as inhibitors of HIV-1 capsid assembly, suggesting a potential application in antiviral drug development .
  • Anticancer Properties : The compound may also exhibit anticancer effects by inducing apoptosis in cancer cells. The presence of the sulfonamide moiety is often linked to enhanced cytotoxicity against various cancer cell lines.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Mechanism Reference
Enzyme InhibitionInhibits carbonic anhydrase
AntiviralInhibits HIV-1 capsid assembly
CytotoxicityInduces apoptosis in cancer cells

Case Studies

  • Antiviral Activity : A study evaluated the antiviral properties of various benzenesulfonamide derivatives against HIV-1. Among them, compounds similar to this compound demonstrated significant inhibition of viral replication in TZM-bl cells, with structure-activity relationship (SAR) analyses identifying key functional groups responsible for enhanced activity .
  • Anticancer Research : Another investigation focused on the cytotoxic effects of this compound on different cancer cell lines. Results indicated that treatment with this compound led to increased rates of apoptosis compared to untreated controls, highlighting its potential as a therapeutic agent in oncology.
  • Enzyme Interaction Studies : A detailed analysis using surface plasmon resonance (SPR) demonstrated that the compound effectively binds to target enzymes involved in metabolic pathways, suggesting a mechanism for its inhibitory effects on cell proliferation and survival .

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 4-Benzenesulfonyl-phenylamine hydrochloride in laboratory settings?

  • Methodological Answer :

  • Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles, to prevent skin/eye contact. Avoid dust formation by working in a fume hood with adequate ventilation .
  • In case of skin exposure, immediately remove contaminated clothing and rinse with water for 15 minutes. For eye contact, flush with water and seek medical attention .
  • Store the compound under inert gas (e.g., argon) in a cool, dry environment to prevent degradation. Avoid glass containers due to potential reactivity .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer :

  • A standard method involves sulfonylation of phenylamine derivatives using benzenesulfonyl chloride under controlled acidic conditions. The reaction is typically monitored via TLC or HPLC to track intermediate formation .
  • Purification steps may include recrystallization from ethanol/water mixtures or column chromatography. Yield optimization requires precise temperature control (e.g., 0–5°C during sulfonylation) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis : Use 1^1H/13^{13}C NMR to confirm aromatic proton environments and sulfonamide functional groups. Mass spectrometry (MS) verifies molecular weight .
  • Chromatographic Methods : HPLC with UV detection (λ = 254 nm) assesses purity. Retention time comparison with standards ensures consistency .
  • Elemental Analysis : Validate C, H, N, S, and Cl content to confirm stoichiometry .

Advanced Research Questions

Q. How can computational chemistry be integrated into the experimental design of reactions involving this compound?

  • Methodological Answer :

  • Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. Software like Gaussian or ORCA models sulfonylation energetics to identify optimal conditions (e.g., solvent polarity, temperature) .
  • Hybrid approaches, such as ICReDD’s reaction path search methods, combine computational predictions with experimental validation. For example, simulated activation energies guide catalyst selection or solvent optimization .

Q. What strategies are effective in resolving discrepancies between experimental data and theoretical predictions for sulfonamide derivatives?

  • Methodological Answer :

  • Cross-reference experimental spectral data (e.g., NMR chemical shifts) with NIST Chemistry WebBook entries to identify outliers .
  • Use iterative feedback loops: Adjust computational parameters (e.g., basis sets, solvation models) to align with empirical observations. For instance, recalibrating DFT calculations using experimental IR frequencies improves accuracy .

Q. What advanced reactor designs optimize the synthesis of this compound on a laboratory scale?

  • Methodological Answer :

  • Membrane Reactors : Facilitate continuous removal of byproducts (e.g., HCl gas) via selective membranes, improving reaction efficiency .
  • Microreactor Systems : Enhance heat/mass transfer for exothermic sulfonylation steps. Process control software (e.g., LabVIEW) monitors real-time parameters (pH, temperature) to prevent side reactions .

Q. How does the compound’s reactivity vary with different reaction matrices (e.g., glass vs. polymer vessels)?

  • Methodological Answer :

  • Avoid glassware due to potential reactivity with chloride ions or acidic byproducts. Use PTFE-lined or stainless-steel reactors for large-scale syntheses .
  • Conduct stability tests by incubating the compound in solvents (e.g., DMSO, acetone) and analyzing degradation products via LC-MS. For example, prolonged exposure to polar aprotic solvents may induce hydrolysis .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of this compound?

  • Methodological Answer :

  • Perform differential scanning calorimetry (DSC) to measure decomposition onset temperatures under controlled atmospheres (e.g., N₂ vs. air). Compare results with literature values .
  • Replicate conflicting studies using identical conditions (e.g., heating rate, sample mass). Discrepancies may arise from impurities or moisture content, which can be quantified via Karl Fischer titration .

Ecological and Stability Considerations

Q. What methodologies assess the environmental impact of this compound in laboratory waste streams?

  • Methodological Answer :

  • Toxicity Testing : Use Daphnia magna or Vibrio fischeri bioassays to evaluate acute toxicity. Compare results with regulatory thresholds (e.g., EPA guidelines) .
  • Degradation Studies : Simulate wastewater treatment via Fenton’s reagent or UV/H₂O₂ systems. Monitor degradation intermediates using GC-MS to identify persistent byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.